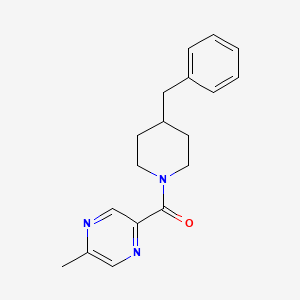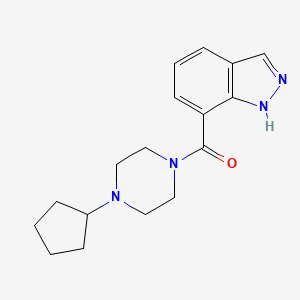![molecular formula C15H18N2O3 B7474188 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as PDMP, is a small molecule inhibitor that has been widely used in scientific research. PDMP has shown promising results in inhibiting the synthesis of glycosphingolipids, which are involved in various physiological and pathological processes.
Mecanismo De Acción
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. By inhibiting this enzyme, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione reduces the production of glycosphingolipids and alters their composition. This can lead to changes in cell signaling, adhesion, and migration, which can have implications for disease pathogenesis.
Biochemical and Physiological Effects:
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. Inhibition of glycosphingolipid synthesis by 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to reduce cell proliferation, induce apoptosis, and inhibit cell migration. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to alter the composition of glycosphingolipids in cell membranes, which can affect their function. In addition, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have anti-inflammatory effects and has been used to study the role of glycosphingolipids in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to be effective in inhibiting glycosphingolipid synthesis in a variety of cell types and animal models. However, 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has some limitations for lab experiments. It is not specific to glucosylceramide synthase and can inhibit other enzymes involved in glycosphingolipid synthesis. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can also have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has shown promising results in inhibiting glycosphingolipid synthesis and has potential applications in the treatment of various diseases. Future research should focus on developing more specific inhibitors of glycosphingolipid synthesis and studying the role of glycosphingolipids in disease pathogenesis. In addition, the use of 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in combination with other therapies should be explored to enhance its therapeutic potential.
Métodos De Síntesis
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylphenol with chloromethyl methyl ether to form 2,5-dimethylphenoxy methyl ether. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a base to form 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been widely used in scientific research to study the role of glycosphingolipids in various physiological and pathological processes. Glycosphingolipids are important components of cell membranes and are involved in cell signaling, adhesion, and migration. Abnormalities in glycosphingolipid metabolism have been linked to various diseases, including cancer, neurodegenerative disorders, and lysosomal storage disorders. 6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the synthesis of glycosphingolipids and has been used to study the role of these molecules in disease pathogenesis.
Propiedades
IUPAC Name |
6-[(2,5-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-5-6-11(2)13(7-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSLHGXGCMUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
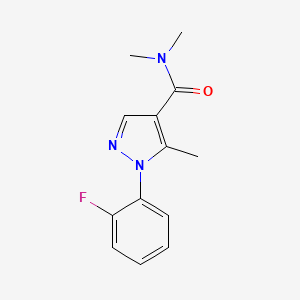
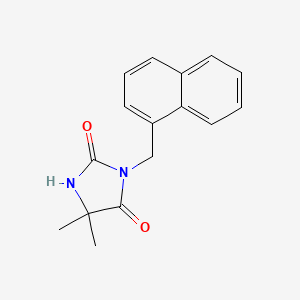
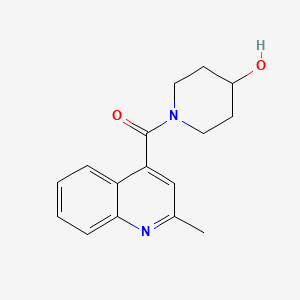
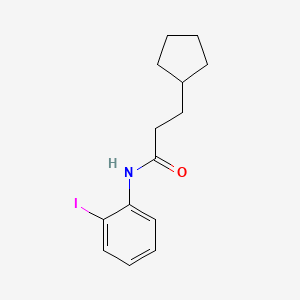
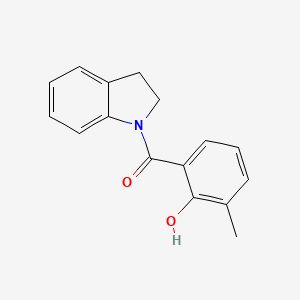
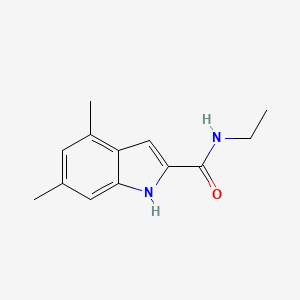
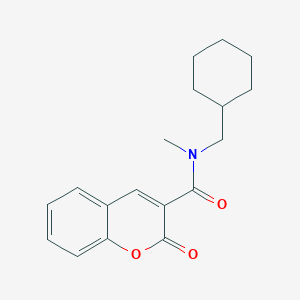
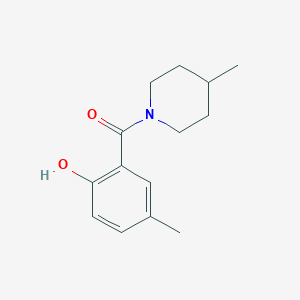
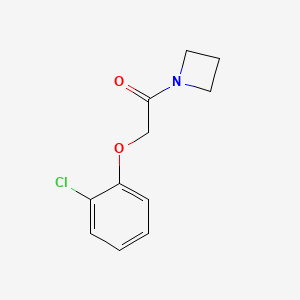
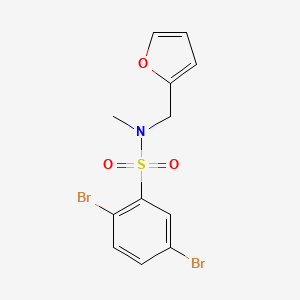
![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
